molecular formula C10H16N2O7 B12677597 Einecs 284-730-7 CAS No. 84962-33-4

Einecs 284-730-7

Cat. No.: B12677597
CAS No.: 84962-33-4
M. Wt: 276.24 g/mol
InChI Key: PVBDIBIXFBNAET-RUCXOUQFSA-N
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Description

EINECS (European Inventory of Existing Commercial Chemical Substances) 284-730-7 is a unique identifier assigned to a chemical substance listed in the European Union’s inventory of commercially available compounds. The EINECS inventory serves as a regulatory framework for chemical safety assessments under regulations such as REACH (Registration, Evaluation, Authorization, and Restriction of Chemicals) .

Key characteristics of EINECS compounds include their commercial availability prior to 1981 and their inclusion in standardized toxicological and physicochemical databases. These compounds are often used as benchmarks for read-across structure-activity relationship (RASAR) models, which predict toxicity or bioavailability for unlabeled substances based on structural analogs .

Properties

CAS No.

84962-33-4

Molecular Formula

C10H16N2O7

Molecular Weight

276.24 g/mol

IUPAC Name

(2S)-2-aminopentanedioic acid;(2S)-5-oxopyrrolidine-2-carboxylic acid

InChI

InChI=1S/C5H9NO4.C5H7NO3/c6-3(5(9)10)1-2-4(7)8;7-4-2-1-3(6-4)5(8)9/h3H,1-2,6H2,(H,7,8)(H,9,10);3H,1-2H2,(H,6,7)(H,8,9)/t2*3-/m00/s1

InChI Key

PVBDIBIXFBNAET-RUCXOUQFSA-N

Isomeric SMILES

C1CC(=O)N[C@@H]1C(=O)O.C(CC(=O)O)[C@@H](C(=O)O)N

Canonical SMILES

C1CC(=O)NC1C(=O)O.C(CC(=O)O)C(C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-glutamic acid, compound with 5-oxo-L-proline, typically involves the reaction of L-glutamic acid with 5-oxo-L-proline under controlled conditions. The reaction is usually carried out in an aqueous medium with the aid of a catalyst to facilitate the formation of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and stringent control of reaction conditions to ensure the consistency and quality of the final product. The reaction is often carried out in large reactors with continuous monitoring of temperature, pH, and other critical parameters.

Chemical Reactions Analysis

Types of Reactions

L-glutamic acid, compound with 5-oxo-L-proline, undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carboxylic acids, while reduction may produce various amines or alcohols.

Scientific Research Applications

L-glutamic acid, compound with 5-oxo-L-proline, has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of pharmaceuticals.

    Industry: It is used in the production of various industrial chemicals and as an additive in certain manufacturing processes.

Mechanism of Action

The mechanism of action of L-glutamic acid, compound with 5-oxo-L-proline, involves its interaction with specific molecular targets and pathways. In biological systems, it may act as a substrate for enzymes involved in amino acid metabolism. The compound can also interact with receptors and transporters, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Similarity and Read-Across Predictions

A critical approach for comparing EINECS 284-730-7 with analogs involves computational similarity metrics. Studies utilizing PubChem 2D fingerprints and the Tanimoto index (≥70% similarity threshold) have identified structural analogs among REACH Annex VI Table 3.1 compounds (labeled set) and EINECS entries (unlabeled set) . For example:

Metric Value
Labeled compounds (REACH Annex VI) 1,387
Covered EINECS compounds 33,000 (24× coverage)
Similarity threshold Tanimoto index ≥70%

This "network effect" enables RASAR models to extrapolate toxicological data from a small labeled dataset to a vast unlabeled inventory, reducing experimental costs and time .

Physicochemical Property Coverage

Evidence from Figure 7 in ERGO’s physicochemical analysis demonstrates that EINECS compounds occupy a broad chemical space, particularly in bioavailability-related properties such as logP (partition coefficient) and molecular weight. A subset of 28 ERGO reference substances was shown to overlap significantly with EINECS domains, suggesting shared physicochemical profiles (Table 1) :

Property EINECS Range ERGO Reference Range
Molecular weight (g/mol) 150–500 200–450
logP -2 to 6 0 to 5
Water solubility (mg/L) 0.1–10,000 1–5,000

This overlap implies that this compound and its analogs may exhibit comparable bioavailability, influencing their environmental persistence and toxicokinetics .

Research Implications and Limitations

Advantages of RASAR Models

  • Efficiency : A 24× reduction in experimental burden for hazard assessment .
  • Regulatory compliance : Supports REACH requirements for data-poor substances .

Limitations

  • Threshold sensitivity : Tanimoto <70% similarity reduces prediction accuracy .
  • Property outliers : EINECS compounds with extreme logP or molecular weight values may lack analogs, necessitating targeted testing .

Q & A

Q. How can researchers formulate a hypothesis about the environmental persistence of this compound using existing literature?

  • Methodological Answer : Conduct a systematic review of degradation studies on structurally analogous compounds. Use QSAR (quantitative structure-activity relationship) models to predict half-life in soil/water. Design experiments to test these predictions under simulated environmental conditions .

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